4-Ethyl-4-phenyloxazolidine-2,5-dione

N-carboxyanhydride peptide synthesis ring-opening polymerization

4-Ethyl-4-phenyloxazolidine-2,5-dione (CAS 52264-75-2) is a heterocyclic compound belonging to the oxazolidine-2,5-dione family, structurally defined as the N-carboxyanhydride (NCA) of α-ethylphenylglycine. Its molecular formula is C11H11NO3, with a molecular weight of 205.21 g/mol, a computed XLogP3 of 2.1, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12887554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-phenyloxazolidine-2,5-dione
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC1(C(=O)OC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)15-10(14)12-11/h3-7H,2H2,1H3,(H,12,14)
InChIKeyGIBUJDSXBWPQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-phenyloxazolidine-2,5-dione: Procurement-Grade Physicochemical and Structural Baseline


4-Ethyl-4-phenyloxazolidine-2,5-dione (CAS 52264-75-2) is a heterocyclic compound belonging to the oxazolidine-2,5-dione family, structurally defined as the N-carboxyanhydride (NCA) of α-ethylphenylglycine [1]. Its molecular formula is C11H11NO3, with a molecular weight of 205.21 g/mol, a computed XLogP3 of 2.1, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is reported as insoluble in water (or hydrolyzed) and soluble in benzene and chloroform . The compound is cataloged by multiple chemical suppliers as a research chemical, typically at 95% purity .

Why Generic Substitution of 4-Ethyl-4-phenyloxazolidine-2,5-dione with In-Class Oxazolidine-2,5-diones Is Not Supported by Quantitative Evidence


4-Ethyl-4-phenyloxazolidine-2,5-dione is a 4,4-disubstituted oxazolidine-2,5-dione bearing both an ethyl and a phenyl group at the C4 position. In contrast, common in-class analogs such as (S)-4-benzyloxazolidine-2,5-dione (L-phenylalanine NCA; CAS 14825-82-2) or (S)-4-phenyloxazolidine-2,5-dione (phenylglycine NCA; CAS 3412-48-4) are 4-monosubstituted. The 4,4-disubstitution pattern creates a quaternary carbon center, which fundamentally alters the steric environment and the reactivity profile of the NCA ring. However, no published head-to-head studies quantify the differential hydrolysis rates, polymerization kinetics, or biological target engagement of 4-ethyl-4-phenyloxazolidine-2,5-dione relative to its 4-monosubstituted or 4-methyl-4-phenyl analogs. Procurement decisions based on differential performance therefore lack published quantitative support, though structural reasoning suggests distinct reactivity profiles may exist.

4-Ethyl-4-phenyloxazolidine-2,5-dione: Quantitative Differential Evidence Assessment


Structural Differentiation: 4,4-Disubstituted Quaternary Carbon vs. 4-Monosubstituted NCA Analogs

4-Ethyl-4-phenyloxazolidine-2,5-dione possesses a quaternary C4 carbon bearing both ethyl and phenyl substituents, unlike 4-monosubstituted NCAs such as (S)-4-benzyloxazolidine-2,5-dione (L-Phe-NCA, CAS 14825-82-2) which bears a single benzyl substituent at C4 [1]. The target compound's molecular weight is 205.21 g/mol compared to 191.18 g/mol for L-Phe-NCA [1]. The 4,4-disubstitution eliminates the stereogenic center at C4 present in 4-monosubstituted analogs, resulting in an achiral NCA monomer.

N-carboxyanhydride peptide synthesis ring-opening polymerization

Lipophilicity Differentiation: XLogP3 of 2.1 vs. L-Phenylalanine NCA

The computed XLogP3 for 4-ethyl-4-phenyloxazolidine-2,5-dione is 2.1 [1], indicating moderate lipophilicity. This value reflects the combined contribution of the ethyl and directly attached phenyl group at C4. For comparison, the computed XLogP3 of (S)-4-benzyloxazolidine-2,5-dione (L-Phe-NCA) is reported as 1.5, while (S)-4-phenyloxazolidine-2,5-dione has an XLogP3 of 1.2 [1]. The target compound is approximately 0.6 to 0.9 log units more lipophilic than these common NCA monomers.

physicochemical property lipophilicity drug-likeness

Rotatable Bond Count: Conformational Flexibility vs. 4-Phenyl and 4-Benzyl Analogs

4-Ethyl-4-phenyloxazolidine-2,5-dione contains two rotatable bonds (the ethyl side chain), whereas (S)-4-phenyloxazolidine-2,5-dione has only one rotatable bond and (S)-4-benzyloxazolidine-2,5-dione has three rotatable bonds (benzyl side chain) [1]. The target compound's ethyl group introduces one additional freely rotating bond compared to the directly attached phenyl analog, but one fewer than the benzyl analog.

conformational analysis molecular flexibility structure-activity relationship

4-Ethyl-4-phenyloxazolidine-2,5-dione: Evidence-Backed Application Scenarios


Synthesis of α,α-Disubstituted Amino Acid Derivatives via NCA Ring-Opening

As the N-carboxyanhydride of α-ethylphenylglycine, 4-ethyl-4-phenyloxazolidine-2,5-dione can serve as a monomer for synthesizing α,α-disubstituted amino acid derivatives through ring-opening reactions with amines or alcohols. The quaternary C4 carbon (ethyl + phenyl) may provide access to sterically hindered, non-proteinogenic amino acid building blocks that are inaccessible from monosubstituted NCA analogs. However, no published kinetic or yield data were identified to quantify the efficiency of such transformations.

Comparative Physicochemical Profiling for NCA Monomer Selection

Procurement teams evaluating NCA monomers for polypeptide synthesis can utilize the computed XLogP3 value (2.1) and rotatable bond count (2) to rank 4-ethyl-4-phenyloxazolidine-2,5-dione against alternatives such as L-Phe-NCA (XLogP3 1.5) or phenylglycine NCA (XLogP3 1.2) based on lipophilicity-driven solubility and handling requirements. The higher lipophilicity suggests this compound may require less polar solvent systems for dissolution and reaction.

Chiral vs. Achiral NCA Monomer in Stereochemical Studies

Unlike 4-monosubstituted NCAs that retain a stereogenic center at C4, 4-ethyl-4-phenyloxazolidine-2,5-dione is achiral due to its 4,4-disubstitution pattern. This property makes it useful as an achiral control or reference compound in stereochemical investigations of NCA ring-opening polymerization mechanisms, where chiral induction effects from the monomer need to be distinguished from catalyst- or initiator-derived stereocontrol.

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